molecular formula C6H4N4 B575191 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine CAS No. 175894-09-4

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B575191
CAS No.: 175894-09-4
M. Wt: 132.126
InChI Key: IWIVWPUUICAHNX-UHFFFAOYSA-N
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Description

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique fusion of cyclopropane, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a triazole derivative with a pyridazine precursor in the presence of a cyclopropane-forming reagent. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .

Scientific Research Applications

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-containing heterocycle with similar biological activities.

    Pyridazine Derivatives: Compounds like pyridazinone exhibit a range of pharmacological activities, including antimicrobial and anticancer properties.

Uniqueness

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6,7,9,10-tetrazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-4-2-8-10-3-7-9-6(10)5(1)4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVWPUUICAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C1=CNN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667083
Record name 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175894-09-4
Record name 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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